Cas no 108229-82-9 (6-Bromo-2,3-dichloroquinoxaline)
6-Bromo-2,3-dichloroquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2,3-dichloroquinoxaline
- 6-Brom-2,3-dichlor-chinoxalin
- 6-bromo-2,3-dichloro-quinoxaline
- 7-bromo-2,3-dichloroquinoxaline
- AG-D-24425
- AGN-PC-00O18V
- ANW-62463
- CTK4A5915
- PubChem20639
- QUINOXALINE, 6-BROMO-2,3-DICHLORO-
- 1651AA
- MB07875
- BC004577
- AK102007
- ST2418889
- AKOS015902094
- SCHEMBL404395
- DTXSID40549827
- F15093
- 6-Bromo-2 pound not3-dichloroquinoxaline
- MFCD09842518
- DS-3767
- SY114460
- DB-059718
- 108229-82-9
- CS-0060675
-
- MDL: MFCD09842518
- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
- InChI Key: PSSGUHOTRLMJNO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NC(=C(N=2)Cl)Cl
Computed Properties
- Exact Mass: 275.88579
- Monoisotopic Mass: 275.88567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 25.8
Experimental Properties
- Boiling Point: 326.7°C at 760 mmHg
- PSA: 25.78
6-Bromo-2,3-dichloroquinoxaline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
6-Bromo-2,3-dichloroquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV297-250mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 250mg |
2412CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV297-1g |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 1g |
2075.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV297-100mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 100mg |
1059CNY | 2021-05-08 | |
| Alichem | A449039553-250mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 250mg |
$250.56 | 2023-09-04 | |
| Alichem | A449039553-1g |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 1g |
$609.00 | 2023-09-04 | |
| Alichem | A449039553-5g |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 5g |
$1740.00 | 2023-09-04 | |
| Fluorochem | 227166-250mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 250mg |
£192.00 | 2022-02-28 | |
| Fluorochem | 227166-1g |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 95% | 1g |
£479.00 | 2022-02-28 | |
| TRC | B205760-50mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 50mg |
$ 375.00 | 2022-06-07 | ||
| TRC | B205760-100mg |
6-Bromo-2,3-dichloroquinoxaline |
108229-82-9 | 100mg |
$ 615.00 | 2022-06-07 |
6-Bromo-2,3-dichloroquinoxaline Suppliers
6-Bromo-2,3-dichloroquinoxaline Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 6-Bromo-2,3-dichloroquinoxaline
6-Bromo-2,3-dichloroquinoxaline: A Comprehensive Overview
The compound with CAS No. 108229-82-9, commonly referred to as 6-Bromo-2,3-dichloroquinoxaline, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the quinoxaline family, which is known for its unique electronic properties and structural versatility. The quinoxaline core of this molecule serves as a platform for various functional groups, making it a valuable substrate for chemical modifications and applications.
6-Bromo-2,3-dichloroquinoxaline is characterized by its bromine and chlorine substituents at specific positions on the quinoxaline ring. These substituents significantly influence the compound's electronic properties, reactivity, and potential applications. Recent studies have highlighted the importance of such halogenated quinoxalines in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored the use of this compound in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs), which are critical in gas storage and catalysis.
The synthesis of 6-Bromo-2,3-dichloroquinoxaline typically involves multi-step organic reactions, often starting from readily available precursors such as o-phenylenediamine derivatives. The introduction of bromine and chlorine substituents is achieved through electrophilic substitution or nucleophilic aromatic substitution mechanisms. These reactions require precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
One of the most promising applications of 6-Bromo-2,3-dichloroquinoxaline lies in its potential as a building block for advanced pharmaceuticals. The compound's ability to form stable complexes with metal ions has made it a valuable component in drug delivery systems. For example, studies have demonstrated that this compound can act as a ligand in the formation of metallo-drugs with enhanced bioavailability and targeting capabilities. Additionally, its role in the development of anti-cancer agents has been explored due to its ability to induce oxidative stress in cancer cells.
In the field of materials science, 6-Bromo-2,3-dichloroquinoxaline has been utilized as a precursor for the synthesis of two-dimensional (2D) materials and heterojunctions. These materials exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices. Recent research has focused on incorporating this compound into perovskite solar cells to enhance their efficiency and stability under varying environmental conditions.
The unique electronic properties of 6-Bromo-2,3-dichloroquinoxaline also make it an attractive candidate for use in organic light-emitting diodes (OLEDs). By modifying the substituents on the quinoxaline ring, researchers can tune the compound's emission wavelength and brightness. This flexibility has led to its integration into next-generation display technologies, where it contributes to improved color purity and energy efficiency.
From an environmental standpoint, 6-Bromo-2,3-dichloroquinoxaline has shown potential as a catalyst in various industrial processes. Its ability to facilitate selective oxidation reactions under mild conditions has made it a valuable tool in green chemistry. Recent studies have highlighted its role in reducing energy consumption and minimizing waste generation in chemical manufacturing processes.
In conclusion, 6-Bromo-2,3-dichloroquinoxaline (CAS No. 108229-82-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable resource for researchers seeking to develop innovative solutions in materials science, pharmacology, and environmental chemistry. As ongoing research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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